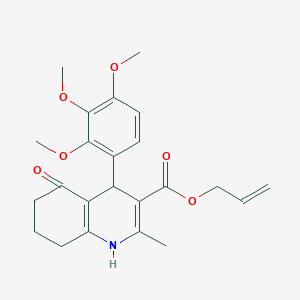![molecular formula C13H20BrNO2 B5049568 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5049568.png)
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a bromophenyl group, a hydroxypropyl group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-bromobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 2-bromobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.
1-[(2-Hydroxypropyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.
1-[(2-Hydroxyethyl)amino]ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCQYGMXQINLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1Br)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B5049500.png)
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5049533.png)


![3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)
![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5049580.png)
![Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone](/img/structure/B5049582.png)
![Benzyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B5049588.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)
